3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine
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Overview
Description
3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its potential bioactive properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine typically involves multiple steps. One common method includes the reaction of 1-phenyl-1H-1,2,4-triazole with formaldehyde and another triazole derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as ionic liquids or solid catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
What sets 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine apart from similar compounds is its unique structure, which allows for versatile chemical modifications and a broad range of biological activities. Its dual triazole rings provide multiple sites for interaction with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c1-2-6-13(7-3-1)23-11-18-16(22-23)24-10-14-19-15(21-20-14)12-5-4-8-17-9-12/h1-9,11H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIYABIGNMLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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